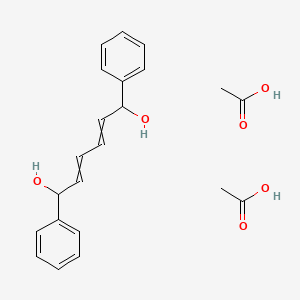
8-Imino-2-methyl-5-oxo-4-phenyl-5,8-dihydroisoquinolin-2-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Imino-2-methyl-5-oxo-4-phenyl-5,8-dihydroisoquinolin-2-ium is a chemical compound with a complex structure that includes an isoquinoline core
Preparation Methods
The synthesis of 8-Imino-2-methyl-5-oxo-4-phenyl-5,8-dihydroisoquinolin-2-ium typically involves multi-step reactions. One common synthetic route includes the cyclization of amido-nitriles under mild conditions, often catalyzed by nickel. This process involves proto-demetallation, tautomerization, and dehydrative cyclization to form the desired compound . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
8-Imino-2-methyl-5-oxo-4-phenyl-5,8-dihydroisoquinolin-2-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Imino-2-methyl-5-oxo-4-phenyl-5,8-dihydroisoquinolin-2-ium has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new drugs and understanding biochemical pathways.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new pharmaceuticals.
Industry: It may be used in the production of materials with specific properties, such as dyes or catalysts.
Mechanism of Action
The mechanism of action of 8-Imino-2-methyl-5-oxo-4-phenyl-5,8-dihydroisoquinolin-2-ium involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
8-Imino-2-methyl-5-oxo-4-phenyl-5,8-dihydroisoquinolin-2-ium can be compared with other similar compounds, such as:
Indole derivatives: Known for their diverse biological activities, indole derivatives are another class of compounds with comparable properties.
Thiazoles: These compounds have a wide range of biological activities and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it suitable for particular applications that other compounds may not fulfill as effectively.
Properties
CAS No. |
192698-95-6 |
|---|---|
Molecular Formula |
C16H13N2O+ |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
8-imino-2-methyl-4-phenylisoquinolin-2-ium-5-one |
InChI |
InChI=1S/C16H13N2O/c1-18-9-12(11-5-3-2-4-6-11)16-13(10-18)14(17)7-8-15(16)19/h2-10,17H,1H3/q+1 |
InChI Key |
QUROXMKPXDUFAG-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC2=C(C(=O)C=CC2=N)C(=C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


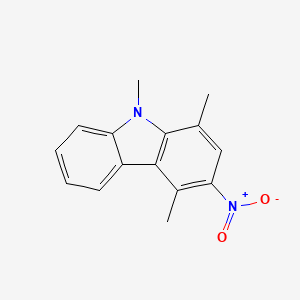
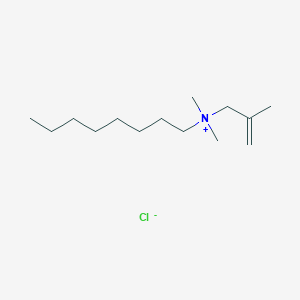


![1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B12575189.png)
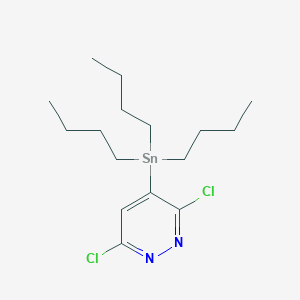
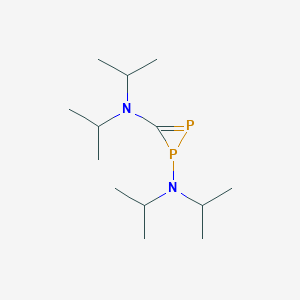

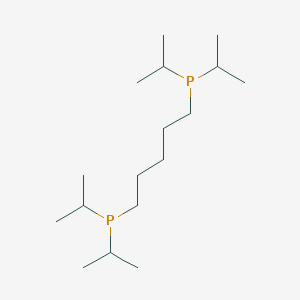
![Bis[(trimethylsilyl)methyl] phenylarsonate](/img/structure/B12575246.png)

